

Application Notes and Protocols: ASP6918 in Combination with Immunotherapy Models

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Compound of Interest

Compound Name: ASP6918
Cat. No.: B12375681

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Introduction

ASP6918 is a potent and orally active covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] Preclinical studies have demonstrated its significant single-agent anti-tumor activity by selectively targeting the mutant KRAS protein and inhibiting downstream signaling pathways, leading to dose-dependent tumor regression in xenograft models.[2][3]

Emerging evidence suggests that beyond its direct tumor-cell intrinsic effects, inhibition of oncogenic KRAS signaling can modulate the tumor microenvironment (TME). KRAS mutations are often associated with an immunosuppressive TME, characterized by the exclusion of effector T cells and the recruitment of immunosuppressive cell populations.[4][5][6] Small molecule inhibitors targeting KRAS G12C have been shown to recondition the TME, making it more susceptible to immune-mediated clearance.[4][7] This provides a strong rationale for combining KRAS G12C inhibitors like **ASP6918** with immunotherapy, such as immune checkpoint inhibitors (ICIs), to achieve synergistic and durable anti-tumor responses.[4][7][8]

These application notes provide a comprehensive overview of the principles and methodologies for evaluating **ASP6918** in combination with immunotherapy in preclinical models, based on data from representative KRAS G12C inhibitors.

Data Presentation

The following tables summarize quantitative data from preclinical studies on KRAS G12C inhibitors combined with immunotherapy, which can serve as a benchmark for designing and evaluating studies with **ASP6918**.

Table 1: In Vivo Efficacy of KRAS G12C Inhibitors in Combination with Anti-PD-1 Immunotherapy in Syngeneic Mouse Models

KRAS G12C Inhibitor	Mouse Model	Treatment Group	Tumor Growth Inhibition (TGI) (%)	Complete Responses (CR)	Reference
MRTX849 (Adagrasib)	CT26 (KRAS G12C)	Vehicle	0	0/10	[9]
Anti-PD-1	35	0/10	[9]		
MRTX849	70	1/10	[9]		
MRTX849 + Anti-PD-1	>100 (regression)	6/10	[9]		

Table 2: Modulation of the Tumor Microenvironment by a KRAS G12C Inhibitor in a Syngeneic Mouse Model

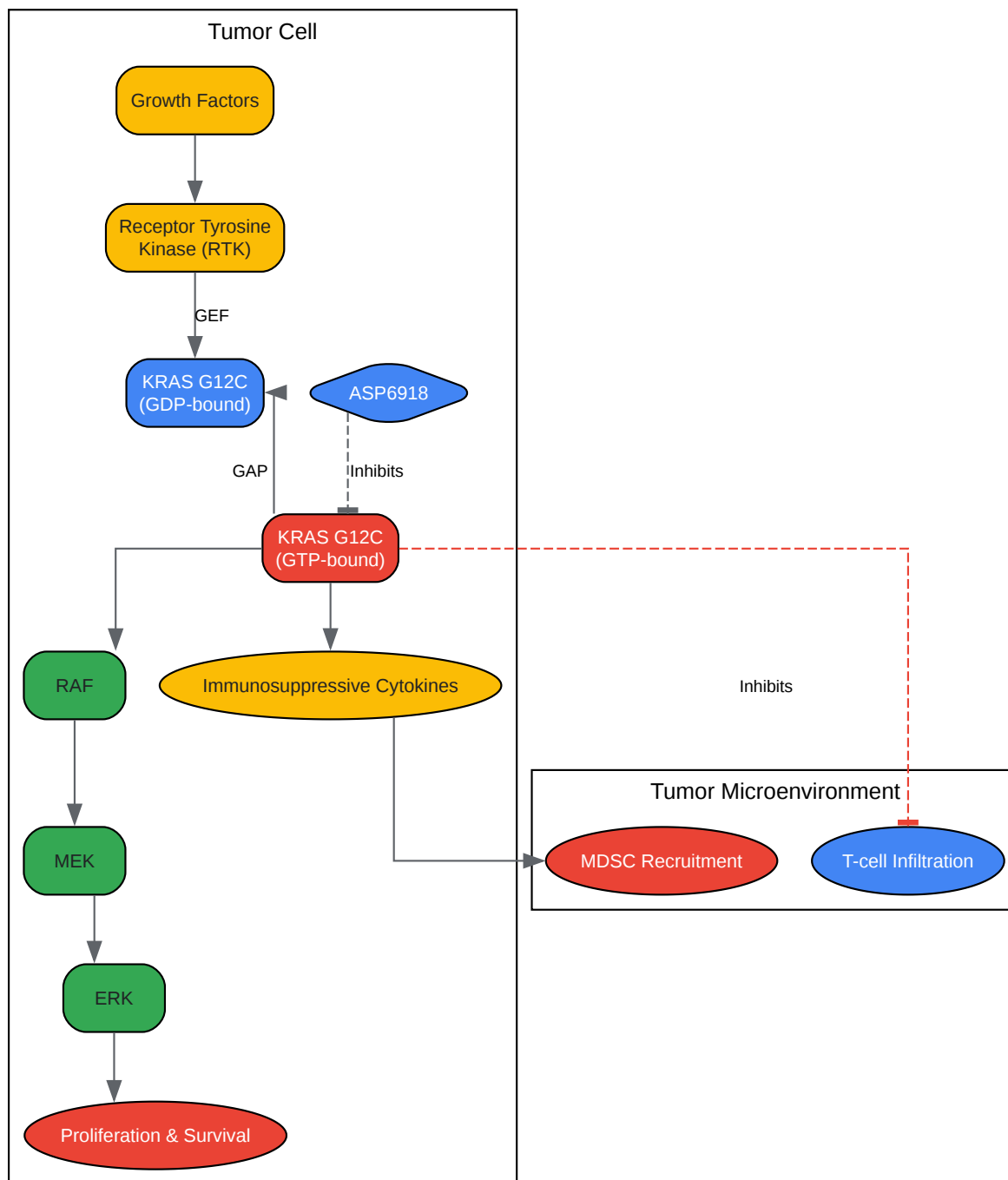
Treatment Group	Immune Cell Population	Change vs. Vehicle	Reference
MRTX849	CD8+ T cells	↑	[4]
CD4+ T cells	↑	[4]	
M1 Macrophages	↑	[4]	
Myeloid-Derived Suppressor Cells (MDSCs)	↓	[4]	

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling and Immunomodulation

Mutated KRAS G12C constitutively activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, promoting tumor cell proliferation and survival.[3]

Additionally, oncogenic KRAS signaling contributes to an immunosuppressive tumor microenvironment. **ASP6918** covalently binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and inhibiting downstream signaling. This action is hypothesized to not only halt tumor growth but also reverse the immunosuppressive TME.

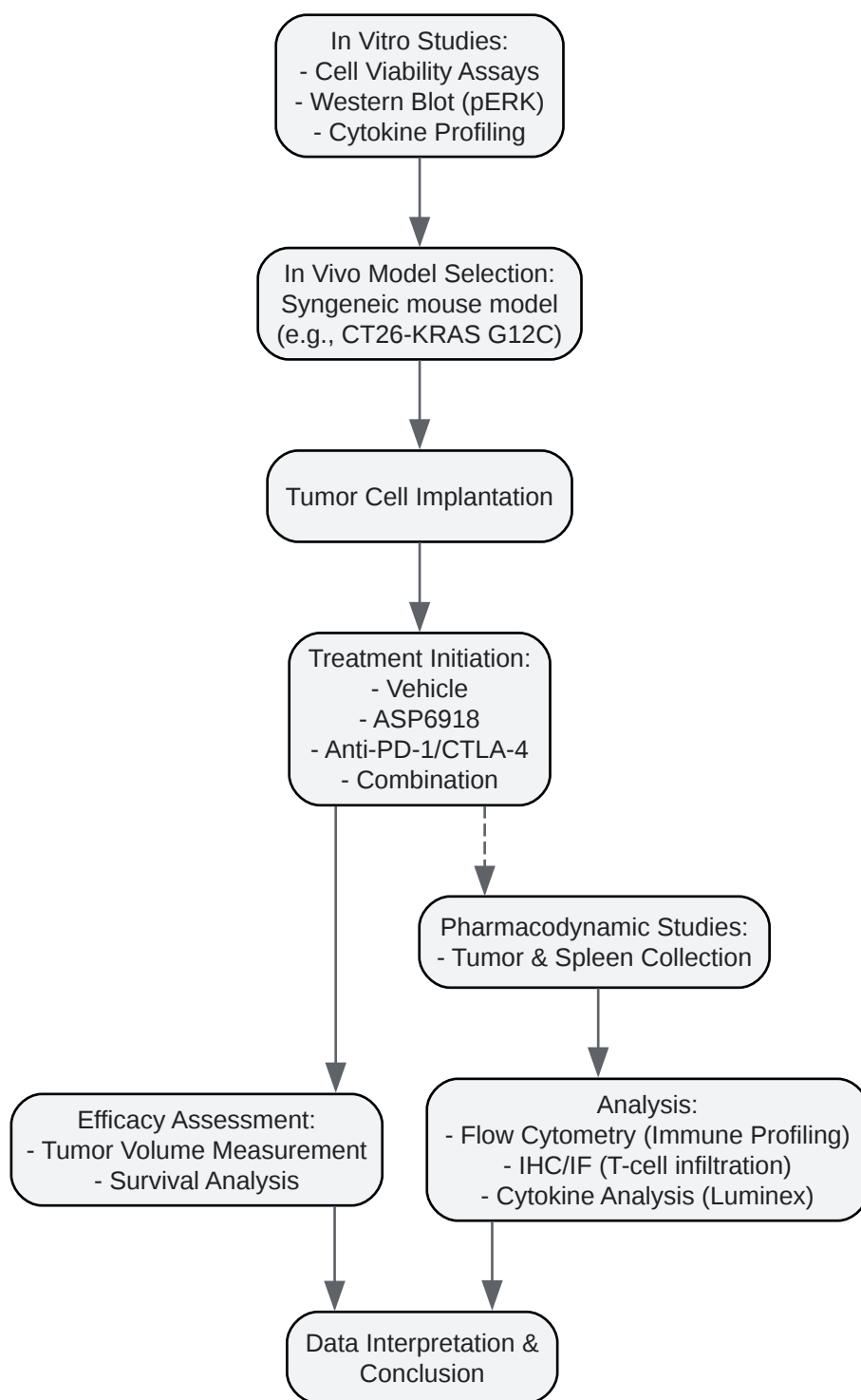


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Caption: KRAS G12C signaling and the immunomodulatory effect of **ASP6918**.

Experimental Workflow for Evaluating **ASP6918** and Immunotherapy Combination

A typical preclinical workflow to assess the synergy between **ASP6918** and immunotherapy involves in vitro characterization followed by in vivo efficacy and pharmacodynamic studies in immunocompetent mouse models.



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Caption: Preclinical workflow for combination therapy evaluation.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **ASP6918** in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4) in an immunocompetent mouse model.

Materials:

- 6-8 week old female BALB/c mice
- CT26 cell line engineered to express KRAS G12C
- **ASP6918** formulated for oral gavage
- InVivoMAb anti-mouse PD-1 antibody (or anti-CTLA-4)
- Vehicle control for **ASP6918**
- Isotype control antibody
- Matrigel
- Calipers

Protocol:

- Cell Culture: Culture CT26-KRAS G12C cells in appropriate media.
- Tumor Implantation: Subcutaneously inject 1×10^6 CT26-KRAS G12C cells in 100 μ L of a 1:1 PBS/Matrigel solution into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group):
 - Group 1: Vehicle control (oral gavage, daily) + Isotype control (intraperitoneal injection, twice weekly)

- Group 2: **ASP6918** (e.g., 50 mg/kg, oral gavage, daily) + Isotype control
- Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
- Group 4: **ASP6918** + Anti-PD-1 antibody
- Efficacy Assessment:
 - Measure tumor volume and body weight 2-3 times per week.
 - Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
 - Monitor animal health and signs of toxicity.
 - For survival studies, monitor mice until the defined endpoint and plot survival curves.
- Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group. Statistically compare tumor volumes and survival between groups.

Immune Cell Profiling by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment and spleen following treatment.

Materials:

- Tumors and spleens from treated mice
- RPMI-1640 medium
- Collagenase D, DNase I
- ACK lysis buffer
- FACS buffer (PBS + 2% FBS)
- Zombie Aqua fixable viability dye

- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
- Flow cytometer

Protocol:

- Tissue Processing:
 - Tumors: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Pass the cell suspension through a 70 µm cell strainer.
 - Spleens: Mechanically dissociate spleens and pass through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.
- Cell Staining:
 - Wash cells with PBS and stain with a viability dye.
 - Block Fc receptors with anti-CD16/32.
 - Stain with a cocktail of surface antibodies for 30 minutes on ice.
 - For intracellular staining (e.g., FoxP3), fix and permeabilize cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.
- Data Acquisition and Analysis:
 - Acquire stained samples on a flow cytometer.
 - Analyze the data using flow cytometry analysis software to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages).

Cytokine and Chemokine Analysis

Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment or plasma.

Materials:

- Tumor lysates or plasma from treated mice
- Multiplex immunoassay kit (e.g., Luminex) for mouse cytokines (e.g., IFN- γ , TNF- α , IL-6, CXCL1)
- Luminex instrument

Protocol:

- Sample Preparation:
 - Tumor Lysates: Homogenize tumor tissue in lysis buffer containing protease inhibitors. Centrifuge and collect the supernatant.
 - Plasma: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma.
- Multiplex Assay: Perform the assay according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
- Data Acquisition and Analysis: Acquire the bead data on a Luminex instrument. Analyze the data to determine the concentration of each cytokine/chemokine in the samples.

Conclusion

The combination of KRAS G12C inhibitors like **ASP6918** with immunotherapy represents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of this combination. By understanding the synergistic mechanisms and optimizing treatment schedules in relevant models, the clinical development of **ASP6918** as part of a combination immunotherapy regimen can be effectively advanced.

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